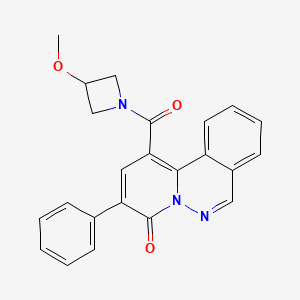
Azetidine, 3-methoxy-1-((4-oxo-3-phenyl-4H-pyrido(2,1-a)phthalazin-1-yl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidine, 3-methoxy-1-((4-oxo-3-phenyl-4H-pyrido(2,1-a)phthalazin-1-yl)carbonyl)- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidine derivatives typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition to yield functionalized azetidines .
Industrial Production Methods
Industrial production of azetidine derivatives often employs catalytic processes such as the Suzuki–Miyaura cross-coupling reaction. This method allows for the efficient synthesis of functionalized azetidines by coupling brominated pyrazole–azetidine hybrids with boronic acids .
Análisis De Reacciones Químicas
Types of Reactions
Azetidine derivatives undergo various types of chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines typically yields N-oxides, while reduction results in amines .
Aplicaciones Científicas De Investigación
Azetidine derivatives have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of azetidine derivatives involves their ability to undergo ring-opening polymerization, which is driven by the ring strain of the four-membered azetidine ring. This polymerization process can be initiated by anionic or cationic mechanisms, leading to the formation of polyamines with various structures . The molecular targets and pathways involved depend on the specific application of the compound, such as its interaction with bacterial cell walls in the case of antimicrobial activity .
Comparación Con Compuestos Similares
Azetidine derivatives can be compared with other nitrogen-containing heterocycles, such as aziridines and oxetanes:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
The uniqueness of azetidine derivatives lies in their balance of ring strain and stability, which allows for controlled reactivity and diverse applications in various fields .
Similar Compounds
- Aziridines
- Oxetanes
- Pyrrolidines
These compounds share structural similarities with azetidines but differ in their ring size, heteroatom, and reactivity profiles .
Propiedades
Número CAS |
110924-78-2 |
|---|---|
Fórmula molecular |
C23H19N3O3 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
1-(3-methoxyazetidine-1-carbonyl)-3-phenylpyrido[2,1-a]phthalazin-4-one |
InChI |
InChI=1S/C23H19N3O3/c1-29-17-13-25(14-17)22(27)20-11-19(15-7-3-2-4-8-15)23(28)26-21(20)18-10-6-5-9-16(18)12-24-26/h2-12,17H,13-14H2,1H3 |
Clave InChI |
GGIDEHNEDOQHCT-UHFFFAOYSA-N |
SMILES canónico |
COC1CN(C1)C(=O)C2=C3C4=CC=CC=C4C=NN3C(=O)C(=C2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















